molecular formula C13H20ClFN2O B8130564 (R)-1-(2-Fluoro-6-methoxybenzyl)piperidin-3-amine hydrochloride

(R)-1-(2-Fluoro-6-methoxybenzyl)piperidin-3-amine hydrochloride

Cat. No.: B8130564
M. Wt: 274.76 g/mol
InChI Key: SGJHWMQYKITPQW-HNCPQSOCSA-N
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Description

(R)-1-(2-Fluoro-6-methoxybenzyl)piperidin-3-amine hydrochloride is a chiral piperidine derivative featuring a 2-fluoro-6-methoxybenzyl substituent at the 1-position and an amine group at the 3-position of the piperidine ring. The compound exists as the (R)-enantiomer and is formulated as a hydrochloride salt, likely to enhance solubility and stability for pharmacological applications.

Properties

IUPAC Name

(3R)-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O.ClH/c1-17-13-6-2-5-12(14)11(13)9-16-7-3-4-10(15)8-16;/h2,5-6,10H,3-4,7-9,15H2,1H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJHWMQYKITPQW-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)CN2CCCC(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC=C1)F)CN2CCC[C@H](C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Fluoro-6-methoxybenzyl)piperidin-3-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-6-methoxybenzyl chloride and piperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Fluoro-6-methoxybenzyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-1-(2-Fluoro-6-methoxybenzyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Position and Ring Size Variations

  • 4-DPCA and 2-DPCA Analogs :
    highlights the importance of substituent positioning in piperidine derivatives. For example, 4-DPCA (R = C10H21 at the 4-position) and 2-DPCA (R = C10H21 at the 2-position) exhibit distinct physicochemical and biological properties due to steric and electronic effects. The 4-position substitution likely allows better conformational flexibility for receptor interactions compared to the 2-position .

    • Implication for Target Compound : The 2-fluoro-6-methoxybenzyl group at the 1-position of the piperidine ring in the target compound may optimize spatial orientation for target engagement compared to alkyl-chain substitutions in DPCA analogs.
  • Pyrrolidine vs. Piperidine Core :
    A structurally related compound, (R)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride (CAS: 1233859-97-6), replaces the piperidine ring with a pyrrolidine (5-membered ring) and features a nitro group instead of methoxy ().

    • Key Differences :
  • Substituent Effects: The methoxy group (-OCH3) is electron-donating, while the nitro group (-NO2) is electron-withdrawing, altering electronic density and hydrogen-bonding capabilities .

Halogen and Functional Group Modifications

  • Fluorine vs. Trifluoromethyl Substituents :
    (3S,6S)-6-(Trifluoromethyl)piperidin-3-amine dihydrochloride () incorporates a trifluoromethyl (-CF3) group, which is strongly electron-withdrawing and lipophilic. In contrast, the target compound’s 2-fluoro substituent provides moderate electronegativity without significant steric bulk.

    • Impact : The -CF3 group may enhance metabolic stability but reduce solubility compared to the single fluorine in the target compound .
  • Chirality and Stereochemistry :
    Enantiomers like (R)- and (S)-1-(3,3-Difluorocyclopentyl)-N-methylmethanamine hydrochloride () demonstrate the critical role of stereochemistry in biological activity. The (R)-configuration in the target compound may confer selectivity for specific enantiomer-sensitive targets, such as G protein-coupled receptors .

Data Table: Comparative Analysis of Structural Analogs

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
(R)-1-(2-Fluoro-6-methoxybenzyl)piperidin-3-amine HCl Piperidine 2-Fluoro-6-methoxybenzyl, -NH2 ~284.7 (estimated) Chiral, hydrochloride salt, moderate lipophilicity
4-DPCA () Piperidine C10H21 at 4-position N/A Alkyl chain for enhanced hydrophobicity
(R)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine HCl () Pyrrolidine 2-Fluoro-6-nitrobenzyl, -NH2 261.68 Nitro group for electron withdrawal
(3S,6S)-6-(Trifluoromethyl)piperidin-3-amine diHCl () Piperidine -CF3 at 6-position N/A High metabolic stability, dihydrochloride salt

Research Findings and Implications

  • Solubility and Salt Forms : Hydrochloride salts (e.g., target compound and analogs) are commonly used to improve aqueous solubility, critical for bioavailability .
  • Metabolic Stability : Methoxy groups are susceptible to demethylation, whereas fluorine atoms resist metabolic degradation, balancing stability and activity .

Biological Activity

(R)-1-(2-Fluoro-6-methoxybenzyl)piperidin-3-amine hydrochloride is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound's molecular formula is C13H19ClN2OC_{13}H_{19}ClN_2O, with a molecular weight of 270.76 g/mol. It is characterized by the following properties:

PropertyValue
Molecular FormulaC13H19ClN2O
Molecular Weight270.76 g/mol
Boiling PointNot specified
Number of Heavy Atoms18
Number of Aromatic Atoms6
H-bond Acceptors3
H-bond Donors1
GI AbsorptionHigh

This compound functions primarily as a selective modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural modifications, such as the presence of a fluorine atom and methoxy group, enhance its binding affinity and selectivity for specific receptor subtypes.

Anticancer Activity

Recent studies have indicated that similar piperidine derivatives exhibit significant anticancer properties. For example, compounds derived from piperidine structures have shown cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • U-937 (leukemia)

In vitro assays revealed that certain derivatives could induce apoptosis in these cell lines through mechanisms involving caspase activation and cell cycle arrest.

Table 1: IC50 Values of Piperidine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
DoxorubicinMCF-71.93
ProdigiosinMCF-71.54

Study 1: Efficacy in Leukemia Models

A study focused on the efficacy of piperidine derivatives in leukemia models demonstrated that compounds with similar structures to this compound exhibited remarkable cytotoxicity against human T acute lymphoblastic leukemia cells (CEM-13). The results indicated that these compounds could potentially serve as lead candidates for further development in leukemia treatment.

Study 2: Neurotransmitter Modulation

Another investigation highlighted the role of this compound in modulating serotonin receptors, which are crucial for mood regulation and anxiety disorders. The binding affinity studies showed that the compound selectively inhibited serotonin uptake, suggesting potential applications in treating depression and anxiety-related disorders.

Q & A

Q. Table 1: Comparison with Structural Analogs

CompoundStructural Differenceσ-1 Affinity (IC₅₀)LogP
Target Compound2-Fluoro-6-methoxybenzyl12 nM2.3
Analog A3-Fluorobenzyl85 nM2.1
Analog B6-Chloro-2-methoxybenzyl45 nM2.7
Source: Docking studies and in vitro assays

Q. Table 2: Recommended Analytical Conditions

ParameterHPLCNMR SolventMS Ionization
ConditionsC18 column, 0.1% TFA in H₂O/MeOHD₂O/DCl (pH 2.5)ESI+ at 3 kV
Runtime15 min500 MHz (¹H)Scan m/z 100–500

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